molecular formula C9H15F3N2O3S B2982857 N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1396787-09-9

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2982857
CAS RN: 1396787-09-9
M. Wt: 288.29
InChI Key: NVOOJTVOAJIDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide, commonly known as HT-2, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a potent inhibitor of protein synthesis, making it a valuable tool for studying cellular processes.

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

A study by Wu et al. (2006) on the pharmacokinetics and metabolism of a potent SARM, which is part of a series being developed for androgen-dependent diseases, highlights the importance of understanding molecular properties for therapeutic agent development. This research demonstrates the compound's low clearance, moderate volume of distribution, and extensive metabolism in rats, offering insights into the preclinical development of similar compounds (Wu et al., 2006).

Electrocatalytic Reactions

N-Oxyl compounds, including TEMPO and PINO, have been widely used as catalysts for selective oxidation of organic molecules. Nutting et al. (2018) review their electrochemical properties and applications in electrosynthesis, providing a foundation for the catalytic potential of related N-Oxyl derivatives (Nutting et al., 2018).

Synthesis of Di- and Mono-Oxalamides

Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, offering a high-yielding and operationally simple methodology that could be relevant for synthesizing the targeted compound (Mamedov et al., 2016).

Intracellular Imaging Probes

Chang et al. (2004) synthesized and explored Peroxyfluor-1 (PF1), a boronate deprotection-based optical probe for imaging hydrogen peroxide in living cells, demonstrating the compound's selectivity and utility in biological applications (Chang et al., 2004).

Copper-Catalyzed Hydroxylation

Xia et al. (2016) describe a catalytic system for hydroxylation of (hetero)aryl halides, offering a method that could be adapted for functional group modifications in similar compounds, enhancing their reactivity and potential applications (Xia et al., 2016).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O3S/c1-8(17,5-18-2)3-13-6(15)7(16)14-4-9(10,11)12/h17H,3-5H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOOJTVOAJIDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC(F)(F)F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.